1-(5-chloropyrimidin-2-yl)piperidin-4-one
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Overview
Description
1-(5-chloropyrimidin-2-yl)piperidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the fifth position and a piperidin-4-one moiety at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropyrimidin-2-yl)piperidin-4-one typically involves the reaction of 5-chloropyrimidine with piperidin-4-one under specific conditions. One common method includes:
Starting Materials: 5-chloropyrimidine and piperidin-4-one.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran.
Procedure: The base is added to the solvent, followed by the addition of 5-chloropyrimidine and piperidin-4-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloropyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The piperidin-4-one moiety can be reduced to piperidine or oxidized to piperidone derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidine derivatives.
- Reduced or oxidized piperidine derivatives.
- Cyclized heterocyclic compounds .
Scientific Research Applications
1-(5-chloropyrimidin-2-yl)piperidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders and metabolic diseases.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a lead compound for drug discovery.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(5-chloropyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as G-protein-coupled receptors or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, metabolic regulation, and cellular proliferation.
Comparison with Similar Compounds
1-(5-bromopyrimidin-2-yl)piperidin-4-one: Similar structure with a bromine atom instead of chlorine.
1-(5-fluoropyrimidin-2-yl)piperidin-4-one: Similar structure with a fluorine atom instead of chlorine.
1-(5-methylpyrimidin-2-yl)piperidin-4-one: Similar structure with a methyl group instead of chlorine.
Uniqueness: 1-(5-chloropyrimidin-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions and its potential interactions with biological targets .
Properties
CAS No. |
1353853-21-0 |
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Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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